molecular formula C10H15ClN2O B13538306 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine

Cat. No.: B13538306
M. Wt: 214.69 g/mol
InChI Key: YJQPCJPTWIZQIJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a chemical compound for research and development. Structurally, it features a chloropyridine core substituted with an isopropoxy group and a methylaminomethyl side chain. This scaffold is of significant interest in medicinal chemistry and agrochemical research. Pyridinylmethylamine derivatives are key intermediates in synthesizing various active molecules . Chloropyridine compounds are frequently employed in drug discovery and material science. This product is strictly for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

1-(5-chloro-6-propan-2-yloxypyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C10H15ClN2O/c1-7(2)14-10-9(11)4-8(5-12-3)6-13-10/h4,6-7,12H,5H2,1-3H3

InChI Key

YJQPCJPTWIZQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)CNC)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(5-chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine typically follows a multi-step approach involving:

This synthetic route requires careful control of reaction conditions to ensure regioselectivity and functional group compatibility.

Stepwise Preparation Details

Preparation of 5-chloro-6-hydroxypyridin-3-yl Intermediate
  • Starting from a suitably substituted pyridine derivative (e.g., 3-hydroxypyridine or 3-pyridinol), selective chlorination at the 5-position can be achieved using electrophilic chlorinating agents under controlled conditions.
  • The hydroxyl group at the 6-position serves as a handle for further alkoxylation.
Alkoxylation to Introduce Isopropoxy Group
  • The 6-hydroxyl group is converted to the isopropoxy substituent by reaction with isopropyl halides or isopropanol derivatives under basic conditions.
  • Typical reagents include potassium tert-butoxide or sodium hydride as base, and isopropyl bromide or isopropyl tosylate as alkylating agents.
  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
  • Reaction temperature is maintained around ambient to moderate heating (20–60 °C) for optimal conversion.
Introduction of N-methylmethanamine Side Chain
  • The 3-position on the pyridine ring, often bearing a suitable leaving group (e.g., halide or triflate), undergoes nucleophilic substitution with N-methylmethanamine or its precursors.
  • Alternatively, reductive amination of a 3-formylpyridine intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed.
  • Reaction conditions are optimized to prevent overalkylation and ensure selective mono-substitution.

Representative Synthetic Route (Literature and Patent-Informed)

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 3-hydroxypyridine or derivative Chlorinating agent (e.g., N-chlorosuccinimide) Selective chlorination at 5-position
2 5-chloro-6-hydroxypyridine intermediate Isopropyl bromide, potassium tert-butoxide, THF, 20-60 °C Formation of 5-chloro-6-isopropoxypyridine
3 5-chloro-6-isopropoxypyridine with 3-leaving group N-methylmethanamine, base or reductive amination conditions Introduction of N-methylmethanamine at 3-position

Research Findings and Notes

  • The patent CN104910001A describes related halogenation and substitution strategies on aromatic systems, emphasizing the importance of selecting appropriate malonate esters and oxidizing agents to achieve regioselective functionalization, which can be adapted for pyridine derivatives.
  • Chemical databases confirm the molecular formula and weight, supporting the structural assignments and synthetic targets.
  • Alkoxylation reactions using potassium tert-butoxide in tetrahydrofuran at controlled temperatures have been documented in similar pyridine derivative syntheses, providing a reliable method for isopropoxy group installation.
  • The amination step is critical and may involve reductive amination or nucleophilic substitution depending on the nature of the 3-position substituent, with careful control to avoid side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield/Remarks
5-Chlorination Electrophilic chlorination N-chlorosuccinimide or equivalent, mild conditions High regioselectivity required
6-Isopropoxylation Alkoxylation via nucleophilic substitution Isopropyl bromide, potassium tert-butoxide, THF, 20-60 °C Efficient conversion reported
3-N-methylmethanamine introduction Nucleophilic substitution or reductive amination N-methylmethanamine, base or NaBH3CN, solvent (e.g., methanol) Selective mono-substitution

Chemical Reactions Analysis

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids under palladium catalysis

Scientific Research Applications

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including immunomodulation and inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine (CAS 1248824-91-0)

  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Substituents :
    • Position 5: Chlorine
    • Position 6: 2-Methylpropoxy (-OCH₂CH(CH₃)₂)
    • Position 3: Primary amine (-CH₂NH₂)
  • Key Differences vs. Target: The alkoxy group is bulkier (2-methylpropoxy vs. isopropoxy), increasing lipophilicity (predicted logP: ~2.5 vs. ~2.2).

1-(4-Fluorophenyl)-N-methylmethanamine (Intermediate from Antitubercular Study)

  • Molecular Formula : C₈H₁₁FN₂ (estimated)
  • Substituents :
    • Aromatic core: Fluorophenyl instead of pyridine.
    • Secondary amine (-NHCH₃) similar to the target.
  • Key Differences vs. Target :
    • Replacement of pyridine with a fluorophenyl ring reduces nitrogen’s electron-withdrawing effects, altering electronic properties and binding affinity.
    • Lacks alkoxy and chlorine substituents, simplifying metabolism but reducing target specificity .

Compounds with Fused or Bicyclic Cores

1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3)

  • Molecular Formula : C₂₂H₂₁ClN₄
  • Substituents :
    • Core: Imidazo[1,2-a]pyridine (fused ring system).
    • Tertiary amine (-N(CH₃)₂) at the methanamine group.
  • Key Differences vs. Tertiary amine reduces polarity, increasing lipophilicity (logP ~3.8) but decreasing solubility .

2-((5-(3,7-Diazabicyclo[3.3.1]nonan-3-yl)pyridin-3-yl)oxy)-N,N-dimethylethanamine

  • Molecular Formula : C₁₆H₂₆N₄O
  • Substituents: Bicyclic diamine substituent at pyridine position 5. Dimethylaminoethoxy group (-OCH₂CH₂N(CH₃)₂).
  • Key Differences vs. Dimethylaminoethoxy group introduces a zwitterionic character, improving aqueous solubility .

Complex Derivatives with Piperidine and Fluorophenyl Groups

(3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone (F13714)

  • Molecular Formula : C₂₁H₂₅ClF₂N₄O
  • Substituents :
    • Piperidine and fluorophenyl moieties.
    • Secondary amine (-NHCH₃) on pyridine.
  • Key Differences vs. Target :
    • Extended piperidine-fluorophenyl architecture enhances 3D complexity, likely improving receptor selectivity.
    • Higher molecular weight (414.9 g/mol) may reduce oral bioavailability compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Type Alkoxy Group Predicted logP
Target Compound C₁₀H₁₅ClN₂O 214.69 Secondary Isopropoxy 2.2
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine C₁₀H₁₅ClN₂O 214.69 Primary 2-Methylpropoxy 2.5
cpd S3 (Imidazo[1,2-a]pyridine derivative) C₂₂H₂₁ClN₄ 376.88 Tertiary None 3.8
F13714 (Piperidine-fluorophenyl derivative) C₂₁H₂₅ClF₂N₄O 414.90 Secondary None 4.1

Table 2: Pharmacological Relevance

Compound Name Structural Highlights Potential Advantages Limitations
Target Compound Balanced lipophilicity/polarity Favorable membrane permeability and solubility Limited metabolic stability data
cpd S3 Fused aromatic core High binding affinity to planar targets Poor solubility
F13714 3D complexity with piperidine Enhanced selectivity High molecular weight

Biological Activity

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with chlorine and an isopropoxy group, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological targets, case studies, and relevant research findings.

  • Molecular Formula : C12H16ClN2O
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 2044902-51-2

Biological Activity Overview

Preliminary studies indicate that 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine may influence various physiological processes through interaction with neurotransmitter systems. Its structural analogs have been investigated for their roles as potential agonists or antagonists in receptor-mediated pathways.

Potential Pharmacological Targets

  • Neurotransmitter Receptors : The compound may interact with receptors involved in central nervous system (CNS) activities.
  • Enzymatic Pathways : Its reactivity could influence various metabolic pathways due to the presence of functional groups.

Comparative Analysis with Structural Analogues

The following table summarizes some structural analogues of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine and their unique features:

Compound NameStructureUnique Features
1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamineStructureLacks chlorine substitution; potential different bioactivity
2-(4-Chlorophenyl)-N-methylmethanamineStructureDifferent aromatic substitution; focuses on CNS activity
N-Methyl-N-(2-pyridyl)amineStructureSimpler structure; primarily used in organic synthesis

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their pharmacodynamics and therapeutic applications.

Study 1: Neuropharmacological Effects

A study published in PLOS ONE investigated the neuropharmacological effects of pyridine derivatives. The findings suggested that compounds similar to 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine exhibited significant activity in modulating neurotransmitter release and receptor binding, indicating potential for treating neurological disorders .

Study 2: Anticancer Potential

Research has also focused on the anticancer properties of related pyridine compounds. One case study demonstrated that certain derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation . This highlights the therapeutic potential of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

  • Step 1 : Chlorination at the 5-position of the pyridine ring, followed by isopropoxy substitution at the 6-position (using alkylation with isopropyl bromide under basic conditions) .
  • Step 2 : Introduction of the N-methylmethanamine group via reductive amination or nucleophilic substitution. For example, reacting 5-chloro-6-isopropoxypyridine-3-carbaldehyde with methylamine in the presence of NaBH₄ or Pd/C catalysis .
  • Key Intermediates : 5-Chloro-6-isopropoxypyridine-3-carbaldehyde and its borane-amine adducts are critical precursors .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., isopropoxy methyl splits in 1^1H NMR) and amine proton environments .
  • HPLC-MS : Quantifies purity (>95% threshold for research-grade material) and detects trace byproducts (e.g., incomplete substitution products) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity, though requires high-quality single crystals .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via hydrochloride salt formation .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can contradictory data on reaction yields in published syntheses be resolved?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reaction pH : Amination steps require strict pH control (pH 8–9) to avoid side reactions (e.g., over-alkylation) .
  • Catalyst Selection : Pd/C vs. Raney Ni in reductive amination alters selectivity; Pd/C minimizes dechlorination side reactions .
  • Validation : Reproduce protocols with in-situ monitoring (e.g., TLC or LC-MS) to identify kinetic vs. thermodynamic product dominance .

Q. What strategies optimize regioselectivity during isopropoxy substitution on the pyridine ring?

  • Methodological Answer :

  • Directing Groups : Use temporary protecting groups (e.g., Boc on the amine) to steer substitution to the 6-position .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing decomposition and improving regioselectivity (e.g., 150°C, 20 min, 85% yield) .
  • Computational Modeling : DFT calculations predict favorable transition states for 6-substitution over 2- or 4-positions .

Q. How can computational methods predict the biological activity or binding modes of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina with protein targets (e.g., kinase enzymes) to model interactions. The chloro and isopropoxy groups often contribute to hydrophobic binding .
  • QSAR Models : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogous pyridine derivatives .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?

  • Methodological Answer :

  • Byproduct Formation : At scale, exothermic reactions (e.g., alkylation) require controlled cooling to prevent thermal degradation .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .

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